2-(4-CHLOROPHENYL)-N-(3,4-DIMETHYLPHENYL)-3-(ETHYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE
Description
2-(4-Chlorophenyl)-N-(3,4-dimethylphenyl)-3-(ethylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide is a structurally complex spirocyclic compound featuring a triazaspiro[4.5]deca-diene core. Key structural elements include:
- A 4-chlorophenyl group at position 2, contributing to hydrophobic interactions.
- An ethylsulfanyl (thioether) substituent at position 3, which may influence redox properties or metabolic stability.
Spirocyclic compounds are often explored for their conformational rigidity, which can improve target selectivity and pharmacokinetic profiles .
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-3-ethylsulfanyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClN4OS/c1-4-31-22-21(18-6-8-19(25)9-7-18)27-24(28-22)11-13-29(14-12-24)23(30)26-20-10-5-16(2)17(3)15-20/h5-10,15H,4,11-14H2,1-3H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNKDHESCBCOYNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2(CCN(CC2)C(=O)NC3=CC(=C(C=C3)C)C)N=C1C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-3-(ethylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide typically involves multiple steps, including the formation of the spirocyclic core and subsequent functionalization. A common synthetic route may involve the following steps:
Formation of the Spirocyclic Core: This step often involves a cyclization reaction, where a suitable precursor undergoes intramolecular cyclization to form the spirocyclic structure.
Functionalization: The spirocyclic core is then functionalized with various substituents, such as the chlorophenyl, dimethylphenyl, and ethylsulfanyl groups. This step may involve reactions like halogenation, alkylation, and thiolation.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (e.g., temperature, pressure, solvent), and implementing efficient purification techniques to obtain the desired product with high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-N-(3,4-dimethylphenyl)-3-(ethylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions, potentially affecting the triazaspiro core or other functional groups.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group may yield sulfoxides or sulfones, while nucleophilic substitution of the chlorophenyl group can result in various substituted derivatives.
Scientific Research Applications
2-(4-Chlorophenyl)-N-(3,4-dimethylphenyl)-3-(ethylsulfanyl)-1,4,8-triazaspiro[4
Chemistry: The compound’s unique structure makes it a valuable subject for studying spirocyclic chemistry and developing new synthetic methodologies.
Biology: Its potential biological activities, such as antimicrobial or anticancer properties, can be explored through in vitro and in vivo studies.
Medicine: The compound may serve as a lead compound for developing new pharmaceuticals targeting specific diseases or conditions.
Industry: Its chemical properties can be utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 2-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-3-(ethylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide exerts its effects depends on its specific application. For example, if the compound exhibits antimicrobial activity, it may target bacterial cell membranes or enzymes, disrupting essential cellular processes. In the case of anticancer activity, it may interfere with cell division or induce apoptosis in cancer cells. The molecular targets and pathways involved can be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide
This compound () shares a carboxamide group and aryl substituents but lacks the spirocyclic triazaspiro core. Synthesized via a diastereoselective cyclopropanation (typical procedure B), it achieved a 78% yield with a diastereomeric ratio (dr) of 23:1. In contrast, the target compound’s synthesis likely requires spirocyclization strategies, which are more complex and may result in lower yields .
Triazole Fungicides (Etaconazole, Propiconazole)
From , etaconazole and propiconazole are triazole-containing agrochemicals. While they share heterocyclic motifs with the target compound, their 1,2,4-triazole rings and dioxolane groups differ from the triazaspiro system. These fungicides target cytochrome P450 enzymes, whereas the target compound’s sulfanyl and carboxamide groups suggest a divergent mechanism .
Computational Similarity Assessment
Molecular Fingerprinting and Tanimoto/Dice Metrics
As per and , compound similarity can be quantified using molecular fingerprints (e.g., MACCS, Morgan) and Tanimoto/Dice coefficients. For example:
- MACCS fingerprints encode structural fragments (e.g., aromatic rings, sulfur atoms).
- Tanimoto similarity ranges from 0 (dissimilar) to 1 (identical).
A hypothetical comparison of the target compound with N,N-diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide might yield a Tanimoto score of ~0.4–0.6 due to shared carboxamide and aryl groups but divergent core structures .
Activity Cliffs and Dissimilarity
Despite structural similarities, "activity cliffs" () can occur, where minor structural changes lead to significant activity differences. For instance, replacing the ethylsulfanyl group in the target compound with a methoxy group (as in ’s analogue) could drastically alter solubility or target binding .
Physicochemical and Functional Comparisons
Table 1: Key Properties of Comparable Compounds
Biological Activity
The compound 2-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-3-(ethylsulfanyl)-1,4,8-triazaspir[4.5]deca-1,3-diene-8-carboxamide is a complex organic molecule with potential biological activities. This article explores its synthesis, biological properties, and potential applications in pharmacology.
Chemical Structure and Properties
- Molecular Formula : C25H20ClN4OS
- Molecular Weight : 517 g/mol
- IUPAC Name : 2-{[5-(4-chlorophenyl)-4-(3,4-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide
This compound features a triazole ring and a sulfanyl group, both of which are known to contribute to various biological activities.
Anticancer Properties
Research indicates that compounds containing the 1,2,4-triazole framework exhibit significant anticancer activities. A study highlighted that mercapto-substituted 1,2,4-triazoles demonstrate chemopreventive and chemotherapeutic effects against various cancer cell lines. Specifically:
- Compound Activity : A related compound showed an IC50 of 6.2 μM against colon carcinoma HCT-116 cells and 43.4 μM against human breast cancer T47D cells .
Antimicrobial Activity
The presence of sulfur in the structure enhances the antimicrobial properties of triazole derivatives. Studies suggest that compounds similar to our target compound exhibit higher antibacterial activity compared to antifungal properties. For instance:
- Screening Results : Compounds derived from triazole-thiones were tested and exhibited significant antibacterial effects against standard pathogens compared to reference drugs like fluconazole and chloramphenicol .
The mechanism by which these compounds exert their biological effects often involves:
- Inhibition of Enzymatic Activity : Many triazole derivatives inhibit specific enzymes crucial for cancer cell proliferation.
- Induction of Apoptosis : Some studies suggest that these compounds can trigger apoptotic pathways in cancer cells.
Case Study 1: Anticancer Activity
A series of triazole derivatives were synthesized and tested against various cancer cell lines:
- Results : Derivatives with halogen substitutions (e.g., chlorophenyl) showed enhanced growth inhibition compared to non-substituted analogs. The study reported that specific substitutions on the triazole ring significantly influenced anticancer potency.
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial efficacy:
- Methodology : Compounds were screened against Gram-positive and Gram-negative bacteria.
- Outcomes : Several derivatives exhibited potent antibacterial activity with minimum inhibitory concentrations (MIC) lower than those of established antibiotics.
Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
